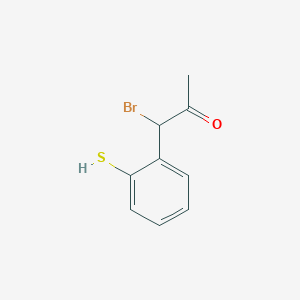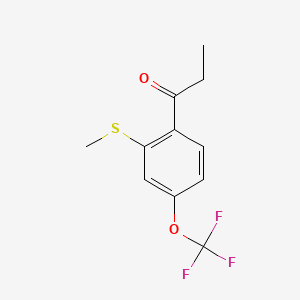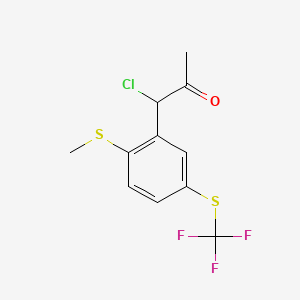
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorine atom, a methylthio group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves several steps, typically starting with the appropriate substituted benzene derivative. The synthetic route generally includes:
Halogenation: Introduction of the chlorine atom to the benzene ring.
Thioether Formation: Addition of the methylthio and trifluoromethylthio groups.
Ketone Formation: Introduction of the propan-2-one moiety through various organic reactions such as Friedel-Crafts acylation.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Analyse Des Réactions Chimiques
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of biological molecules, leading to changes in cellular functions. Specific pathways and targets depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.
1-Chloro-1-(2-(methylthio)-6-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.
These compounds share similar chemical properties but may exhibit different reactivities and biological activities due to the positional differences of the substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C11H10ClF3OS2 |
|---|---|
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
1-chloro-1-[2-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS2/c1-6(16)10(12)8-5-7(18-11(13,14)15)3-4-9(8)17-2/h3-5,10H,1-2H3 |
Clé InChI |
UBSOPMMFALCRES-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


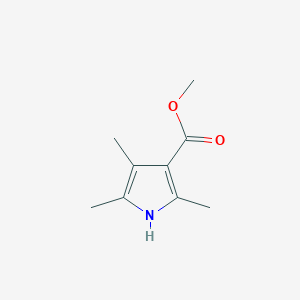
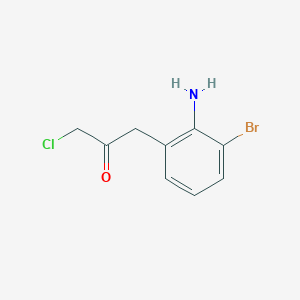
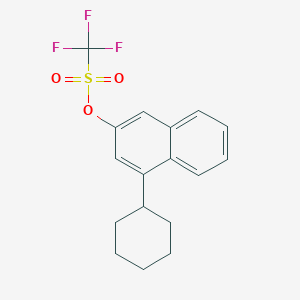
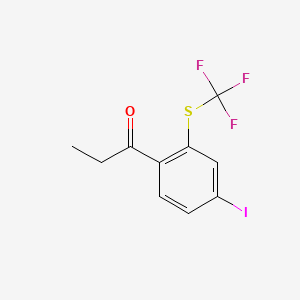
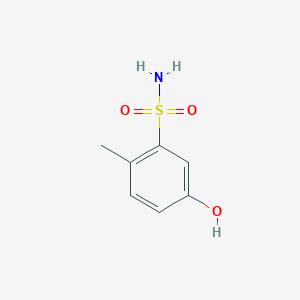
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-1,2,3-triazol-1-ylmethyl)-](/img/structure/B14052163.png)
